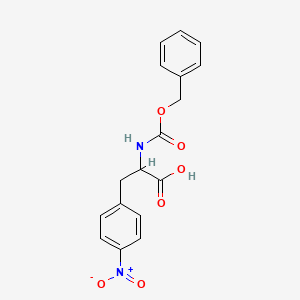

Z-D-Phe(4-NO2)-OH

Description

Z-D-Phe(4-NO2)-OH is a complex organic compound characterized by the presence of nitro, phenyl, and carboxyl groups

Properties

IUPAC Name |

3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c20-16(21)15(10-12-6-8-14(9-7-12)19(23)24)18-17(22)25-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORCURAKJUSAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Phe(4-NO2)-OH typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Z-D-Phe(4-NO2)-OH can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used to dissolve the reactants and control the reaction environment .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Organic Synthesis

Z-D-Phe(4-NO2)-OH serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create compounds with desired biological activities or chemical properties. This capability is particularly valuable in medicinal chemistry for developing new drugs.

Biological Studies

The compound is also utilized in biological research, particularly in studies involving enzyme interactions and protein modifications. For instance:

- Enzyme Interaction Studies: this compound can be employed to investigate how enzymes interact with substrates or inhibitors. Its structural features may influence binding affinities and catalytic efficiencies.

- Protein Engineering: The compound's ability to modify amino acid sequences makes it useful for creating peptide analogs that can stabilize or alter the function of proteins .

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals. Its applications include:

- Pharmaceuticals: It acts as a building block for synthesizing biologically active compounds, including potential drug candidates.

- Material Science: The compound's properties may be harnessed to develop new materials with specific characteristics, such as enhanced stability or reactivity .

Case Study 1: Antioxidant Peptides

Recent research has explored the use of this compound in synthesizing antioxidant peptides. These peptides have shown promise in inhibiting oxidative stress-related processes in cells, potentially offering therapeutic benefits for conditions like neurodegenerative diseases .

Case Study 2: Peptide Synthesis Techniques

Innovative techniques involving this compound have been developed for solid-phase peptide synthesis. These methods enhance the efficiency of peptide production while allowing for the incorporation of various functional groups that can modulate biological activity .

Mechanism of Action

The mechanism of action of Z-D-Phe(4-NO2)-OH involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylmethoxycarbonylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

3-(4-Nitrophenyl)propanoic acid: Lacks the phenylmethoxycarbonylamino group, making it less versatile in certain reactions.

2-(Phenylmethoxycarbonylamino)propanoic acid: Lacks the nitro group, reducing its reactivity in redox reactions.

Uniqueness

Z-D-Phe(4-NO2)-OH is unique due to the presence of both nitro and phenylmethoxycarbonylamino groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

Z-D-Phe(4-NO2)-OH, a derivative of phenylalanine with a nitro group at the para position, has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological implications, and applications in various fields.

The synthesis of this compound typically involves the nitration of N-Cbz-L-phenylalanine. The process is summarized as follows:

- Nitration Reaction : N-Cbz-L-phenylalanine is dissolved in acetic acid, and a nitrating agent (often a mixture of concentrated sulfuric acid and nitric acid) is added. The reaction is conducted at controlled temperatures to ensure selective nitration at the para position of the phenyl ring.

- Purification : After the reaction, the mixture is neutralized, and the product is extracted using an organic solvent. Purification is achieved through recrystallization or chromatography.

Chemical Reactions

This compound can undergo several chemical transformations:

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.

- Substitution : The nitro group can participate in nucleophilic aromatic substitution reactions.

- Deprotection : The benzyloxycarbonyl group can be removed under acidic conditions or via hydrogenolysis.

The biological activity of this compound is largely attributed to its nitro group, which can participate in redox reactions within cellular environments. This capability may lead to toxicity in microorganisms and potential therapeutic effects in humans. The compound interacts with enzymes and proteins, potentially inhibiting their activity or modifying their functions through hydrogen bonding and hydrophobic interactions .

Biological Implications

This compound has shown promise in various biological contexts:

- Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties. This compound may inhibit pathogens like H. pylori, P. aeruginosa, and M. tuberculosis by inducing redox reactions that lead to cell death .

- Enzyme Inhibition : It has been studied for its potential role in inhibiting specific enzymes, making it a candidate for drug development aimed at treating diseases linked to enzyme dysregulation.

- Peptide Synthesis : As a building block in peptide synthesis, this compound can be incorporated into bioactive peptides that exhibit enhanced biological properties due to the presence of the nitro group .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : Research indicates that compounds containing nitro groups exhibit significant antimicrobial activity due to their ability to disrupt microbial cellular processes. For example, derivatives have been tested against various bacterial strains, demonstrating effective inhibition .

- Peptide Formation : In peptide-forming reactions, this compound has been shown to yield high-purity products with minimal racemization when coupled with other amino acids under specific conditions .

- Toxicological Studies : Investigations into the toxicological profiles of nitro compounds suggest that while they possess therapeutic potential, there are risks associated with their use due to cytotoxic effects observed at higher concentrations .

Comparative Analysis

To better understand this compound's unique properties, it is beneficial to compare it with similar compounds:

| Compound | Nitro Group | Benzyloxycarbonyl Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Antimicrobial, Enzyme Inhibitor |

| 4-nitro-L-phenylalanine | Yes | No | Antimicrobial |

| N-Cbz-L-phenylalanine | No | Yes | Less reactive |

This compound stands out due to its combination of functional groups that allow for selective reactions while retaining protective characteristics during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.